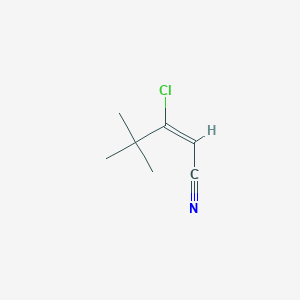
(2Z)-3-氯-4,4-二甲基戊-2-烯腈
描述
(2Z)-3-chloro-4,4-dimethylpent-2-enenitrile is a useful research compound. Its molecular formula is C7H10ClN and its molecular weight is 143.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-chloro-4,4-dimethylpent-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-chloro-4,4-dimethylpent-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光物理性质和前沿轨道:一项研究调查了类似于“(2Z)-3-氯-4,4-二甲基戊-2-烯腈”的衍生物,特别关注它们的光物理性质和前沿轨道。这些化合物在固态中表现出强烈的π-π相互作用,并且在溶剂极性和分子相互作用中表现出不同的行为,影响它们的自组装行为 (Percino 等人,2016 年).
二甲基铝衍生物及其缔合:另一项研究重点关注类似化合物的二甲基铝衍生物,揭示了二聚体和三聚体的形成及其与醋酸酐的反应,导致烯醇乙酸酯的形成 (Jeffery 等人,1974 年).
由于晶体习性和尺寸导致的发射变化:对 (2Z)-2-(4-溴苯基)-3-[4-(二甲氨基)苯基]丙-2-烯腈(一种与 “(2Z)-3-氯-4,4-二甲基戊-2-烯腈”在结构上相似的化合物)的研究表明,由于晶体形态、习性和尺寸的变化,在固态中会出现不同的发射 (Percino 等人,2017 年).
两性离子的性质和供体-π-受体特性:一项研究探讨了一种结构相似的化合物的两性离子性质和供体-π-受体特性,提供了对其与其他衍生物相比反应性较低的见解 (Jasiński 等人,2016 年).
光环加成反应中的合成应用:已经对涉及类似化合物的 [光环加成反应](https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/photocycloaddition) 进行了研究,突出了它们在合成应用中的效用 (Margaretha 等人,2007 年).
合成和生物化合物的先驱:一项研究确定了 5-羟基戊-2-烯腈(与 “(2Z)-3-氯-4,4-二甲基戊-2-烯腈”密切相关)作为具有合成和生物学意义的各种化合物的先驱 (Zhang 等人,2013 年).
氯-二甲基咔唑衍生物中的抗 HIV 活性:对结构相似的氯-二甲基咔唑衍生物的研究证明了抗 HIV 活性,表明了潜在的药用应用 (Saturnino 等人,2018 年).
属性
IUPAC Name |
(E)-3-chloro-4,4-dimethylpent-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZJFYFJKNOFD-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\C#N)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-3-chloroacrylonitrile | |
CAS RN |
216574-58-2 | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

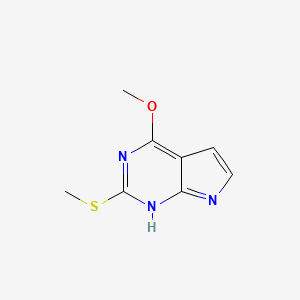
![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/structure/B7766087.png)


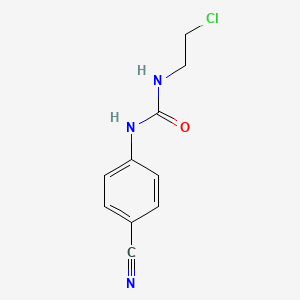
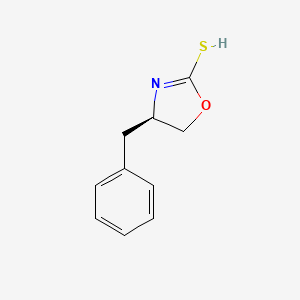
![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B7766115.png)
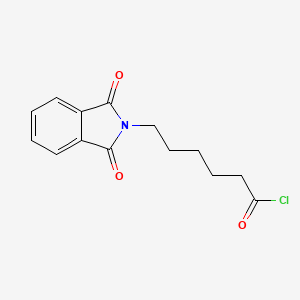

![2-[(5-Chloronaphthalen-1-yl)sulfonylamino]ethylazanium;chloride](/img/structure/B7766136.png)
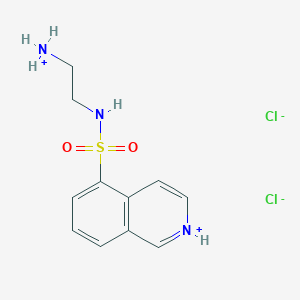


![[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride](/img/structure/B7766153.png)